molecular formula C12H6N4O2S2 B13368922 3,6-Di(thiazol-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione

3,6-Di(thiazol-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione

Cat. No.: B13368922
M. Wt: 302.3 g/mol
InChI Key: TZFNPXMFSAFCES-UHFFFAOYSA-N
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Description

3,6-Di(thiazol-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is a heterocyclic compound that features both thiazole and pyrrolo[3,4-c]pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Di(thiazol-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione typically involves the reaction of thiazole derivatives with pyrrolo[3,4-c]pyrrole-1,4-dione precursors. One common method includes the use of thiourea and substituted benzaldehydes in the presence of a catalyst such as silica-supported tungstosilisic acid under conventional heating or ultrasonic irradiation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-Di(thiazol-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole rings.

Scientific Research Applications

3,6-Di(thiazol-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Di(thiazol-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione involves its interaction with various molecular targets. For instance, thiazole-containing compounds can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s electronic properties also enable it to participate in charge transfer processes in organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Di(thiazol-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is unique due to the presence of thiazole rings, which impart distinct electronic and biological properties. The thiazole rings enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C12H6N4O2S2

Molecular Weight

302.3 g/mol

IUPAC Name

3-hydroxy-1,4-bis(1,3-thiazol-2-yl)-2H-pyrrolo[3,4-c]pyrrol-6-one

InChI

InChI=1S/C12H6N4O2S2/c17-9-5-6(8(16-9)12-14-2-4-20-12)10(18)15-7(5)11-13-1-3-19-11/h1-4,15,18H

InChI Key

TZFNPXMFSAFCES-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C2=C3C(=C(N2)O)C(=NC3=O)C4=NC=CS4

Origin of Product

United States

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